[4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone
Description
The compound 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone belongs to the 1,4-benzothiazine family, characterized by a sulfur-containing heterocyclic core fused with a benzene ring and modified with substituents that influence its physicochemical and biological properties. The 1,1-dioxide moiety indicates sulfone oxidation, enhancing stability and electronic effects. Key structural features include:
- 3-Bromophenyl group: Positioned at the 4-position of the benzothiazine core, bromine introduces steric bulk and electron-withdrawing effects.
- 4-Methylphenyl ketone: Attached to the 2-position of the benzothiazine, the methyl group at the para position of the phenyl ring contributes hydrophobicity.
This compound’s molecular formula is C22H17BrNO3S, with a molecular weight of 455.34 g/mol. Its synthesis likely follows established routes for benzothiazine derivatives, involving condensation reactions or functional group transformations .
Properties
IUPAC Name |
[4-(3-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrNO3S/c1-15-9-11-16(12-10-15)22(25)21-14-24(18-6-4-5-17(23)13-18)19-7-2-3-8-20(19)28(21,26)27/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMAWQZIBVAZRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiazine ring.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via electrophilic aromatic substitution reactions, using bromine or brominating agents.
Attachment of the Methylphenyl Group: The methylphenyl group is usually introduced through Friedel-Crafts acylation reactions, using methylbenzene and an acylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazine derivatives.
Scientific Research Applications
4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The biological and chemical behavior of benzothiazine derivatives is highly dependent on substituent positions and electronic profiles. Below is a comparative analysis with key analogs (Table 1):
Table 1: Structural Analogs of the Target Compound
| Compound Name | Substituents on Benzothiazine Core | Aryl Ketone Substituent | Molecular Formula | Key Differences |
|---|---|---|---|---|
| 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 3-bromophenyl | 4-methylphenyl | C22H17BrNO3S | Target compound; bromine at meta position |
| 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 4-bromophenyl | phenyl | C21H15BrNO3S | Bromine at para position; lacks methyl group |
| 4-(4-butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 4-butylphenyl | phenyl | C25H24NO3S | Bulky butyl group; increased lipophilicity |
| (4-bromophenyl)(7-ethoxy-3-methyl-1,1-dioxido-4H-1,4-benzothiazin-2-yl)methanone | 7-ethoxy, 3-methyl | 4-bromophenyl | C18H17BrNO4S | Ethoxy and methyl modifications on benzothiazine |
| (2-bromophenyl)(4-hydroxy-1,1-dioxo-2H-1,2-benzothiazin-3-yl)methanone | 4-hydroxy | 2-bromophenyl | C15H10BrNO4S | Hydroxy group; distinct benzothiazine isomer (1,2 vs. 1,4) |
Key Observations :
- Methyl vs. Phenyl Ketone : The 4-methylphenyl group enhances hydrophobicity compared to unsubstituted phenyl analogs, which could influence membrane permeability.
Crystallographic and Conformational Analysis
Crystallographic data for benzothiazine derivatives often reveal planar or puckered conformations depending on substituents:
- The analog (2-bromophenyl)(4-hydroxy-1,1-dioxo-2H-1,2-benzothiazin-3-yl)methanone crystallizes in the monoclinic P21/c space group with hydrogen-bonded networks stabilizing the structure .
- Ring puckering in 1,4-benzothiazines (e.g., target compound) is influenced by substituent bulk; para-substituents like butyl () may induce greater distortion compared to meta-bromo groups.
Biological Activity
The compound 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a complex organic molecule belonging to the class of benzothiazine derivatives. Its unique structural features, including a benzothiazine core and the presence of a bromophenyl group, suggest potential for diverse biological activities. This article explores the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 500.36 g/mol. The structural characteristics include:
- Benzothiazine Core : Known for various pharmacological activities.
- Bromophenyl Group : Enhances reactivity and may influence biological interactions.
- Dioxido Group : Potentially reactive, suggesting interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:
- Antimicrobial Properties : Some benzothiazine derivatives have shown effectiveness against various bacterial strains.
- Anticancer Activity : Certain derivatives have been studied for their potential in inhibiting cancer cell proliferation.
- Analgesic Effects : Compounds incorporating piperidine rings have displayed pain-relieving properties.
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of compounds structurally related to 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzothiazole Derivatives | Contains benzothiazole core | Antimicrobial, anticancer |
| 2-Aminobenzothiazole | Contains amino group | Anticancer activity |
| Thiosemicarbazones | Related sulfur-containing compounds | Antiviral and anticancer |
Case Studies and Research Findings
Preliminary studies on similar compounds have shown promising results:
- Antimicrobial Activity : A study demonstrated that benzothiazole derivatives exhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low, indicating strong efficacy against pathogens .
- Anticancer Properties : Research on thiazolidine derivatives revealed their potential in inhibiting cancer cell lines. For instance, certain analogues showed IC50 values in the low micromolar range against various cancer types, suggesting effective cytotoxicity.
- Mechanism of Action : The presence of the dioxido group in 4-(3-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone may facilitate redox reactions that enhance its biological activity. This reactivity could lead to the formation of reactive oxygen species (ROS), which play a role in inducing apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
